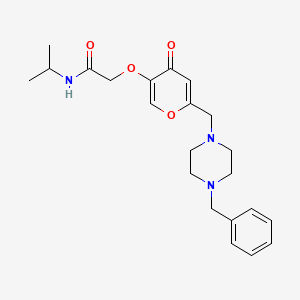

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide

Description

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is a synthetic small molecule characterized by a pyranone core substituted with a benzylpiperazine moiety and an N-isopropylacetamide side chain. The compound’s structure combines a 4H-pyran-4-one ring system, which is often associated with bioactive properties, with a benzylpiperazine group known for modulating receptor interactions (e.g., serotonin or dopamine receptors). The N-isopropylacetamide substituent may influence solubility and pharmacokinetic profiles.

Properties

IUPAC Name |

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-17(2)23-22(27)16-29-21-15-28-19(12-20(21)26)14-25-10-8-24(9-11-25)13-18-6-4-3-5-7-18/h3-7,12,15,17H,8-11,13-14,16H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPIILWSVGZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The 4H-pyran scaffold is synthesized via a one-pot Knoevenagel-Michael-cyclization cascade. A representative protocol involves:

- Reactants :

- Aryl aldehyde (e.g., 5-(chloromethyl)furfural)

- Malononitrile

- β-Ketoester (e.g., ethyl acetoacetate)

- Conditions : Ethanolic piperidine, room temperature.

- Mechanism :

- Knoevenagel condensation forms an α,β-unsaturated intermediate.

- Michael addition of the β-ketoester followed by cyclization yields the 4H-pyran derivative.

| Yield | Reaction Time | Solvent | Catalyst |

|---|---|---|---|

| 65–78% | 6–12 h | Ethanol | Piperidine |

Analytical Validation :

- ¹H NMR (CDCl₃) : δ 6.82 (s, 1H, pyran H-5), 4.52 (s, 2H, CH₂Cl), 2.45 (s, 3H, COCH₃).

- LC-MS : m/z 213.1 [M+H]⁺.

Synthesis of N-Isopropyl-2-chloroacetamide

Acylation of Isopropylamine

N-Isopropylacetamide is synthesized via acetylation of isopropylamine, adapted for chloroacetamide formation:

- Reactants :

- Chloroacetyl chloride

- Isopropylamine

- Conditions : Dichloromethane, triethylamine (TEA), 0°C to RT.

| Yield | Solvent | Base | Temperature |

|---|---|---|---|

| 89–100% | DCM | TEA | 0°C → RT |

Optimization Notes :

- Excess chloroacetyl chloride ensures complete conversion.

- Quenching with K₂CO₃ minimizes byproduct formation.

Analytical Data :

Etherification at Position 3

Alkylation of Pyran-3-ol

The hydroxyl group at position 3 is alkylated with N-isopropyl-2-chloroacetamide:

- Reactants :

- 6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol

- N-Isopropyl-2-chloroacetamide

- Conditions : DMF, K₂CO₃, 70°C, 12 h.

| Yield | Solvent | Base | Temperature |

|---|---|---|---|

| 60–68% | DMF | K₂CO₃ | 70°C |

Key Considerations :

- Prolonged heating (>12 h) leads to decomposition.

- Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Final Characterization :

- ¹H NMR (DMSO-d₆) : δ 7.30–7.42 (m, 5H, benzyl ArH), 6.85 (s, 1H, pyran H-5), 4.34 (s, 2H, OCH₂CO), 3.98 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.6 Hz, 6H, CH₃).

- HPLC Purity : >98% (C18 column, acetonitrile/water).

Alternative Synthetic Routes

Mitsunobu Etherification

For sterically hindered substrates, Mitsunobu reaction using DIAD and PPh₃ improves etherification efficiency:

Scalability and Industrial Considerations

Large-Scale Alkylation

Environmental Impact

- Waste Minimization : Ethanol and acetone are prioritized for green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as benzylpiperazine, pyranone, or acetamide substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences: The target compound and BG14706 share a 4H-pyran-4-one core, whereas MM0421.02 and MM0421.03 feature a triazolo[4,3-a]pyridinone scaffold. Pyranone derivatives are associated with anti-inflammatory or antimicrobial activity, while triazolopyridinones are often explored as CNS agents (e.g., anxiolytics or antipsychotics) .

Substituent Variations :

- Acetamide Side Chain :

- The target compound’s N-isopropylacetamide group contrasts with BG14706’s N-cyclohexylacetamide . Cyclohexyl groups typically enhance lipophilicity and membrane permeability compared to isopropyl groups, suggesting BG14706 may exhibit superior bioavailability .

- Piperazine Modifications :

- The target compound’s 4-benzylpiperazine moiety differs from MM0421.02’s 4-phenylpiperazine and MM0421.03’s 4-(4-chlorophenyl)piperazine . Chlorine substitution (as in MM0421.03) often increases metabolic stability and receptor binding affinity due to enhanced electron-withdrawing effects .

Pharmacological Implications: The pyranone core in the target compound may confer redox-modulating properties, while the triazolopyridinone core in MM0421.02/03 is linked to GABAergic or dopaminergic activity. The absence of a salt form in the target compound (vs. MM0421.03’s dihydrochloride) may impact solubility and formulation stability.

Biological Activity

2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a pyran ring, which is known for its diverse pharmacological properties. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 439.5 g/mol. Its structure includes a benzylpiperazine moiety and a pyran ring, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H33N3O4 |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 898417-70-4 |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4H-pyrans have shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Different Bacterial Strains

The compound demonstrated effective inhibition against Enterobacter aerogenes and Pseudomonas aeruginosa, with activities comparable to standard antibiotics like amoxicillin.

Anticancer Properties

In vitro studies have suggested that compounds containing the pyran structure exhibit anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Activity

A study investigated the effect of similar pyran derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.

The precise molecular mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses.

Q & A

Q. What are the recommended synthetic routes for 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Core pyran formation : Cyclization of diketones or keto-esters under acidic conditions (e.g., H2SO4 catalysis) to form the 4-oxo-4H-pyran moiety .

- Piperazine coupling : Nucleophilic substitution or reductive amination to introduce the 4-benzylpiperazine group. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side reactions .

- Acetamide linkage : Activation of the carboxyl group with EDCl/HOBt for coupling with N-isopropylamine .

Optimization : Use design-of-experiment (DoE) approaches to vary parameters like pH, solvent polarity, and stoichiometry. Monitor intermediates via TLC or HPLC to maximize yield (>70%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Chromatography : Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Spectroscopic analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm; pyran carbonyl at ~170 ppm) .

- HRMS : Verify molecular ion ([M+H]<sup>+</sup>) with <5 ppm mass error .

- X-ray crystallography : Use SHELXL for structure refinement if single crystals are obtained .

Q. What solvent systems are suitable for solubility and stability studies?

- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol/water mixtures. Use sonication for dispersion .

- Stability : Conduct accelerated degradation studies under UV light, acidic/basic conditions (pH 2–9), and elevated temperatures (40–60°C). Monitor via UPLC-MS for degradation products (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Mechanistic profiling : Perform target-specific assays (e.g., kinase inhibition, GPCR binding) to identify off-target effects .

- Data normalization : Use positive controls (e.g., known inhibitors) and adjust for batch variability (e.g., cell passage number, serum lot) .

- Meta-analysis : Compare IC50 values across studies using standardized protocols (e.g., MTT vs. ATP-based viability assays) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Proteomics : Apply affinity chromatography with a biotinylated derivative to pull down binding partners, followed by LC-MS/MS identification .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like PI3K or serotonin receptors. Validate with mutagenesis studies .

- Pathway analysis : Integrate RNA-seq data from treated vs. untreated cells (e.g., KEGG pathway enrichment) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Modify key regions (e.g., replace benzylpiperazine with morpholine; vary isopropyl to cyclopropyl) .

- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen bond donors/acceptors and hydrophobic regions .

- In silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II) to prioritize analogs .

Q. What experimental designs are optimal for assessing environmental impact or degradation pathways?

- Fate studies : Employ OECD 308/309 guidelines to measure biodegradation in water/soil systems under aerobic/anaerobic conditions .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect transformation products (e.g., hydroxylation, N-dealkylation) .

- Ecotoxicology : Test on model organisms (Daphnia magna, zebrafish embryos) at environmentally relevant concentrations (ng/L–μg/L) .

Methodological Notes

- Crystallography : For novel derivatives, collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) and refine with SHELXL-2019 .

- Synthetic troubleshooting : If coupling yields drop below 50%, consider switching to microwave-assisted synthesis (100°C, 30 min) .

- Data reproducibility : Pre-register protocols on platforms like OSF to align with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.